
diethyl 2-(1H-indol-3-ylmethylidene)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(1H-indol-3-ylmethylidene)propanedioate, also known as DIP, is a synthetic compound that has been widely used in scientific research due to its unique properties. DIP is a derivative of indole, an important organic compound that is widely distributed in nature, and has been found to exhibit a wide range of biological activities. The purpose of
作用機序
The mechanism of action of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate is complex and varies depending on the biological system being studied. In general, diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has been found to interact with various cellular components, such as enzymes, proteins, and DNA, and to modulate their activity. For example, diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has been found to inhibit the activity of various enzymes, such as acetylcholinesterase, tyrosinase, and α-glucosidase, by binding to their active sites. diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has also been found to bind to DNA and to induce strand breaks, which can lead to cell death.
生化学的および生理学的効果
Diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has been found to exhibit a wide range of biochemical and physiological effects, depending on the biological system being studied. For example, diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has been found to induce apoptosis in cancer cells, to inhibit the growth of bacteria and fungi, and to scavenge free radicals. diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has also been found to modulate the activity of various enzymes and proteins, and to affect the expression of genes involved in various biological processes.
実験室実験の利点と制限
Diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has several advantages for lab experiments. It is easy to synthesize, and the yield can be optimized by adjusting the reaction parameters. diethyl 2-(1H-indol-3-ylmethylidene)propanedioate is also stable under normal lab conditions and has a long shelf life. In addition, diethyl 2-(1H-indol-3-ylmethylidene)propanedioate is relatively inexpensive compared to other fluorescent probes and ligands. However, diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has some limitations for lab experiments. It has a low solubility in water, which can limit its use in aqueous environments. diethyl 2-(1H-indol-3-ylmethylidene)propanedioate can also exhibit non-specific binding to other cellular components, which can interfere with the interpretation of experimental results.
将来の方向性
There are several future directions for the study of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate. One direction is to study the structure-activity relationship of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate and to design more potent derivatives with improved biological activities. Another direction is to study the pharmacokinetics and pharmacodynamics of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate in vivo, to determine its potential as a therapeutic agent. Furthermore, the use of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate as a fluorescent probe and ligand can be expanded to other biological systems, such as plants and animals. Finally, the development of new synthetic methods for diethyl 2-(1H-indol-3-ylmethylidene)propanedioate can lead to the discovery of new derivatives with novel biological activities.
合成法
The synthesis of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate involves the reaction of indole-3-carboxaldehyde with diethyl malonate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation, followed by a decarboxylation reaction, to yield diethyl 2-(1H-indol-3-ylmethylidene)propanedioate as the final product. The reaction can be carried out under mild conditions, and the yield of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate can be optimized by adjusting the reaction parameters, such as the reaction time, temperature, and solvent.
科学的研究の応用
Diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has been widely used in scientific research due to its unique properties. It has been found to exhibit a wide range of biological activities, such as anticancer, antimicrobial, and antioxidant activities. diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has also been used as a fluorescent probe to detect metal ions and as a ligand to synthesize metal complexes. In addition, diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has been used to study the mechanism of action of various biological processes, such as enzyme inhibition, protein-protein interactions, and DNA binding.
特性
CAS番号 |
10184-96-0 |
|---|---|
製品名 |
diethyl 2-(1H-indol-3-ylmethylidene)propanedioate |
分子式 |
C16H17NO4 |
分子量 |
287.31 g/mol |
IUPAC名 |
diethyl 2-(1H-indol-3-ylmethylidene)propanedioate |
InChI |
InChI=1S/C16H17NO4/c1-3-20-15(18)13(16(19)21-4-2)9-11-10-17-14-8-6-5-7-12(11)14/h5-10,17H,3-4H2,1-2H3 |
InChIキー |
PFJFOJBUEHKUCE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C(=O)OCC |
正規SMILES |
CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C(=O)OCC |
その他のCAS番号 |
10184-96-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



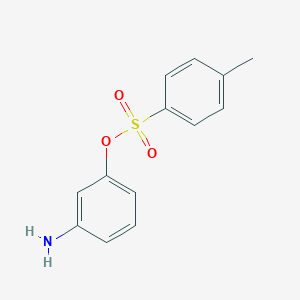
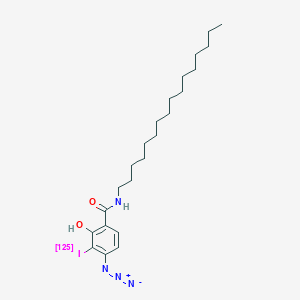
![4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B154141.png)
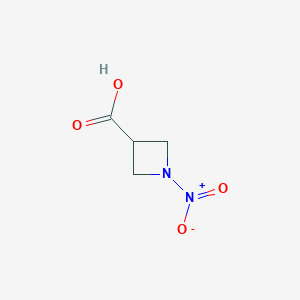
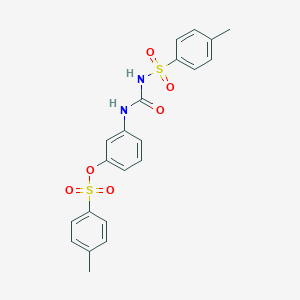
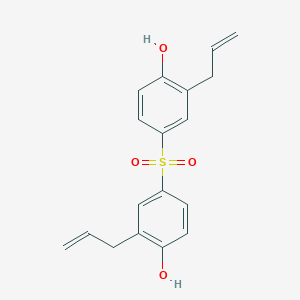
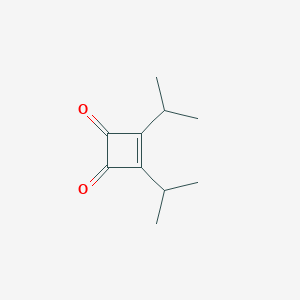
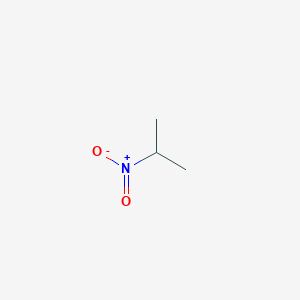
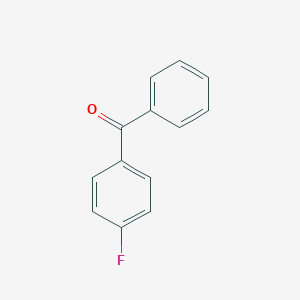
![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)
![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)
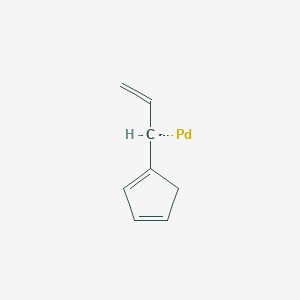
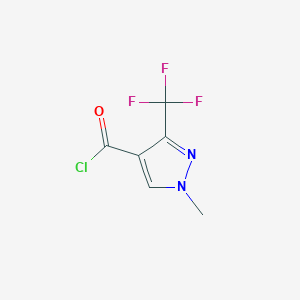
![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)